molecular formula C4H6N4 B6250295 1-cyclopropyl-1H-1,2,3,4-tetrazole CAS No. 850729-73-6

1-cyclopropyl-1H-1,2,3,4-tetrazole

Cat. No.: B6250295
CAS No.: 850729-73-6
M. Wt: 110.1
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Description

1-Cyclopropyl-1H-1,2,3,4-tetrazole is a nitrogen-rich heterocyclic compound characterized by a five-membered tetrazole ring substituted with a cyclopropyl group at the N1 position. Tetrazoles are pharmacologically significant due to their isosteric resemblance to carboxylic acids, enabling enhanced metabolic stability and bioavailability in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-1,2,3,4-tetrazole can be synthesized through various methods. One common approach involves the cycloaddition reaction between cyclopropylamine and sodium azide in the presence of a suitable catalyst. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . Another method involves the use of triethyl orthoformate and sodium azide with a catalyst like tributylmethylammonium chloride .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of continuous flow reactors and green chemistry principles, such as ionic liquids and microwave-assisted synthesis, can enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The tetrazole ring can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins . The cyclopropyl group contributes to the compound’s stability and lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The cyclopropyl group confers distinct properties compared to other substituents. Key analogs and their characteristics are summarized below:

Compound Substituent(s) Molecular Weight (g/mol) Key Properties Reference
1-Cyclopropyl-1H-1,2,3,4-tetrazole Cyclopropyl (N1) 125.14 Enhanced lipophilicity; strained cyclopropyl ring may improve target binding
1-Phenyl-5-mercapto-1,2,3,4-tetrazole Phenyl (N1), mercapto (C5) 178.20 (calc.) High sulfur content; potential for metal coordination or redox activity
5-Mercapto-1-methyltetrazole Methyl (N1), mercapto (C5) 116.14 (calc.) Industrial applications (e.g., corrosion inhibition, photography)
1-Cyclopropyl-1H-1,2,3-triazol-4-amine Cyclopropyl (N1) 125.15 (calc.) Triazole core with fewer nitrogens; reduced hydrogen-bonding capacity

Key Observations :

  • Mercapto-substituted analogs (e.g., 5-mercapto derivatives) exhibit redox activity and metal-binding capabilities, unlike the cyclopropyl variant .

Key Observations :

  • Pd-catalyzed methods (e.g., ) are superior in yield and sustainability compared to older protocols.
  • Mercapto derivatives require additional steps for sulfur incorporation, increasing complexity .

Stability and Commercial Viability

1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-amine (CAS: 1541659-50-0) is listed as discontinued, possibly due to synthesis challenges or instability under storage conditions . In contrast, methyl- and phenyl-substituted analogs remain widely available, reflecting their established utility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-cyclopropyl-1H-1,2,3,4-tetrazole, and how do their efficiencies compare?

  • Methodological Answer : Three primary methods are documented:

  • Domino reactions : Reduction of nitro compounds followed by cyclization with NaN₃ in water achieves ~94% yield under reflux (optimized for scalability and green chemistry) .
  • Catalytic synthesis : FeCl₃ in solvent-free conditions at moderate temperatures (60–80°C) yields >85% in 2–4 hours, minimizing side products .
  • Green approaches : Natural bentonite-supported Cu nanoparticles enable solvent-free synthesis with 78–92% yield, emphasizing sustainability .
    Key considerations: Water-based systems (e.g., ) offer environmental advantages but may require higher temperatures, while catalytic methods (e.g., ) prioritize speed and selectivity.

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard for resolving bond lengths and angles . For example:

  • Cyclopropyl ring strain analysis (C-C bond lengths: ~1.50 Å) .
  • Tetrazole ring planarity and N-N bond alternation (1.30–1.35 Å) .
    Validation: The WinGX suite assists in data processing, while PLATON checks for structural anomalies (e.g., twinning, disorder) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound in polar solvent systems?

  • Methodological Answer : In aqueous systems, polar intermediates (e.g., nitrile imines) form via nucleophilic azide attack on nitro groups, followed by cyclization . Computational studies (DFT) suggest:

  • Transition states stabilized by hydrogen bonding with water .
  • Solvent dielectric constants (>80 for water) enhance dipole interactions, accelerating cyclization .
    Experimental validation: Kinetic isotope effects (KIEs) and in situ IR spectroscopy can probe intermediate lifetimes.

Q. How do computational models predict the biological interactions of this compound?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) simulate binding to targets like cyclooxygenase-1 (COX-1) or kinases:

  • The cyclopropyl group enhances hydrophobic interactions with enzyme pockets .
  • Tetrazole’s nitrogen atoms form hydrogen bonds with catalytic residues (e.g., Arg120 in COX-1) .
    Validation: Compare computational binding scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for this compound synthesis?

  • Methodological Answer : Contradictions arise from:

  • Catalyst efficiency : Cu NPs (92% yield ) vs. FeCl₃ (85% )—differences may stem from nanoparticle surface area or Lewis acidity.
  • Solvent effects : Water achieves 94% , while solvent-free systems (e.g., ) avoid hydrolysis but require precise temperature control.
    Resolution strategy: Replicate reactions using standardized conditions (e.g., 80°C, 12 hours) and characterize products via LC-MS to confirm purity .

Properties

CAS No.

850729-73-6

Molecular Formula

C4H6N4

Molecular Weight

110.1

Purity

95

Origin of Product

United States

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